molecular formula C9H7FO4 B8275447 4-Acetoxy-3-fluorobenzoic acid

4-Acetoxy-3-fluorobenzoic acid

Cat. No. B8275447
M. Wt: 198.15 g/mol
InChI Key: ICVBLBLMESKREZ-UHFFFAOYSA-N
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Patent
US05200109

Procedure details

6.40 ml of acetic anhydride was added to 5.00 g (32.00 mM) of 3-fluoro-4-hydroxybenzoic acid. Under stirring at room temperature, two drops of concentrated sulfuric acid was added thereto (the mixture solidified as soon as the concentrated sulfuric acid was added), followed by heat-stirring for 10 minutes at 107°-111° C. on an oil bath (the mixture became transparent and melted by heating). After the reaction, the reaction mixture was poured into 150 ml of iced water to precipitate a crystal. The crystal was recovered by filtration and recrystallized from 20 ml of methanol to obtain 5.04 g of 4-acetoxy-3-fluorobenzoic acid (Yield: 79.4%).
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[OH:18])[C:12]([OH:14])=[O:13].S(=O)(=O)(O)O>S(=O)(=O)(O)O.O>[C:1]([O:18][C:17]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]=1[F:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added),
STIRRING
Type
STIRRING
Details
by heat-stirring for 10 minutes at 107°-111° C. on an oil bath (the mixture
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
by heating)
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 20 ml of methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: PERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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